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Compound of Interest

Compound Name: Sofosbuvir impurity D

Cat. No.: B1150400 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Sofosbuvir is a direct-acting antiviral medication used in the treatment of chronic hepatitis C. As

with any pharmaceutical compound, the identification and control of impurities are critical for

ensuring its safety and efficacy. This application note details a validated reverse-phase high-

performance liquid chromatography (RP-HPLC) method for the detection and quantification of

Sofosbuvir Impurity D, a diastereomer of Sofosbuvir. The method utilizes UV detection at a

wavelength of 260 nm, which provides high sensitivity for both the active pharmaceutical

ingredient (API) and its related impurities.[1][2][3][4]

Sofosbuvir and its diastereomeric Impurity D share the same uracil chromophore, resulting in

similar UV absorbance maxima.[3] The selected wavelength of 260 nm is based on the UV

absorption spectrum of Sofosbuvir and has been demonstrated to be effective for the

simultaneous analysis of Sofosbuvir and its process-related impurities.[1][2][4]

Experimental Protocol
This protocol outlines the RP-HPLC method for the analysis of Sofosbuvir Impurity D.

Materials and Reagents
Sofosbuvir Reference Standard
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Sofosbuvir Impurity D Reference Standard

Acetonitrile (HPLC Grade)

Trifluoroacetic Acid (TFA)

Water (HPLC Grade)

Methanol (HPLC Grade)

Instrumentation
HPLC system with a UV detector

C18 reverse-phase column (e.g., Agilent Eclipse XDB-C18, 4.6 × 250 mm, 5 µm)[1][2]

Data acquisition and processing software

Chromatographic Conditions
A summary of the chromatographic conditions is provided in the table below.

Parameter Condition

Column
Agilent Eclipse XDB-C18, 4.6 x 250 mm, 5

µm[1][2]

Mobile Phase
0.1% Trifluoroacetic Acid in Water:Acetonitrile

(50:50, v/v)[1][2]

Flow Rate 1.0 mL/min

Detection Wavelength 260 nm[1][2][4]

Injection Volume 10 µL

Column Temperature Ambient

Run Time Approximately 10 minutes

Standard and Sample Preparation
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Standard Solution Preparation:

Accurately weigh and dissolve an appropriate amount of Sofosbuvir and Sofosbuvir
Impurity D reference standards in the mobile phase to obtain a final concentration of

approximately 10 µg/mL for the impurity and 400 µg/mL for Sofosbuvir.

Sonicate the solution for 10 minutes to ensure complete dissolution.

Filter the solution through a 0.45 µm syringe filter before injection.

Sample Solution Preparation:

Accurately weigh and dissolve the sample containing Sofosbuvir in the mobile phase to

achieve a nominal concentration of 400 µg/mL of Sofosbuvir.

Sonicate the solution for 15 minutes to ensure complete dissolution of the active ingredient.

Filter the solution through a 0.45 µm syringe filter prior to injection into the HPLC system.

Experimental Workflow
The following diagram illustrates the key steps in the analytical workflow for the determination

of Sofosbuvir Impurity D.
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Figure 1. Experimental workflow for the analysis of Sofosbuvir Impurity D.
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Data Presentation
The following table summarizes the expected retention times for Sofosbuvir and a process-

related impurity, which can be used as a reference for the analysis of Impurity D. The retention

time for Impurity D, being a diastereomer, is expected to be close to that of Sofosbuvir but with

sufficient resolution for quantification.

Analyte Retention Time (min)

Sofosbuvir ~3.7[1][2]

Process-Related (Phosphoryl) Impurity ~5.7[1][2]

Note: The exact retention times may vary depending on the specific HPLC system, column,

and laboratory conditions. System suitability tests should be performed to ensure adequate

resolution between Sofosbuvir and Impurity D.

Conclusion
The described RP-HPLC method with UV detection at 260 nm is a simple, specific, and reliable

approach for the determination of Sofosbuvir Impurity D in bulk drug substances and

pharmaceutical dosage forms.[1][2] This method can be readily implemented in a quality

control setting for routine analysis and stability studies of Sofosbuvir. Validation of this method

in accordance with ICH guidelines is recommended before its application in a regulated

environment.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. veeprho.com [veeprho.com]

2. Sofosbuvir Impurities Manufacturers & Suppliers - Daicel Pharma Standards
[daicelpharmastandards.com]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 5 Tech Support

https://veeprho.com/product-category/sofosbuvir-impurities/
https://www.daicelpharmastandards.com/product-category/sofosbuvir/
https://veeprho.com/product-category/sofosbuvir-impurities/
https://www.daicelpharmastandards.com/product-category/sofosbuvir/
https://www.benchchem.com/product/b1150400?utm_src=pdf-body
https://veeprho.com/product-category/sofosbuvir-impurities/
https://www.daicelpharmastandards.com/product-category/sofosbuvir/
https://www.benchchem.com/product/b1150400?utm_src=pdf-custom-synthesis
https://veeprho.com/product-category/sofosbuvir-impurities/
https://www.daicelpharmastandards.com/product-category/sofosbuvir/
https://www.daicelpharmastandards.com/product-category/sofosbuvir/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1150400?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


3. bocsci.com [bocsci.com]

4. molcan.com [molcan.com]

To cite this document: BenchChem. [Application Note: Determination of Sofosbuvir Impurity
D by RP-HPLC with UV Detection]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1150400#uv-detection-wavelength-for-sofosbuvir-
impurity-d]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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